molecular formula C8H5N3 B13716818 Pyrrolo[1,2-b]pyridazine-7-carbonitrile

Pyrrolo[1,2-b]pyridazine-7-carbonitrile

Cat. No.: B13716818
M. Wt: 143.15 g/mol
InChI Key: IVTGHHOSNOBQHL-UHFFFAOYSA-N
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Description

Pyrrolo[1,2-b]pyridazine-7-carbonitrile is a fused heterocyclic compound characterized by a pyrrole ring condensed with a pyridazine moiety and a cyano (-CN) substituent at position 5. This scaffold is notable for its biological versatility, including antitumor, antibacterial, and anti-inflammatory activities . Its structural framework allows for diverse substitutions, which modulate electronic properties and pharmacological behavior. For instance, 5-bromo-substituted derivatives (e.g., 5-bromothis compound, CAS 1370252-36-0) exhibit a molecular formula of C₈H₄BrN₃ and a molar mass of 222.04 g/mol .

Properties

Molecular Formula

C8H5N3

Molecular Weight

143.15 g/mol

IUPAC Name

pyrrolo[1,2-b]pyridazine-7-carbonitrile

InChI

InChI=1S/C8H5N3/c9-6-8-4-3-7-2-1-5-10-11(7)8/h1-5H

InChI Key

IVTGHHOSNOBQHL-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=CC=C(N2N=C1)C#N

Origin of Product

United States

Preparation Methods

Synthesis via Pyridazinium Bromides and Acrylonitrile Cycloaddition

A novel and efficient synthetic approach involves the reaction of N-phenacylpyridazinium bromides with acrylonitrile as an activated olefinic dipolarophile. This method uses triethylamine as a base and tetrapyridinecobalt(II) dichromate (TPCD) as an oxidant in dimethylformamide (DMF) at elevated temperatures (80–90 °C). The reaction proceeds through the formation of pyridazinium N-ylides, which undergo regioselective 1,3-dipolar cycloaddition with acrylonitrile, yielding pyrrolo[1,2-b]pyridazine derivatives bearing a cyano group at the 7-position.

General Procedure:

  • Mix 5 mmol of pyridazinium bromide with 15 mmol acrylonitrile in 30 mL DMF.
  • Add 5 mmol triethylamine under stirring at room temperature.
  • After 30 minutes, add 3 g TPCD and heat the mixture at 80–90 °C for 4 hours.
  • Cool, acidify with 5% aqueous HCl, filter precipitate, and purify by chromatography on alumina with chloroform.
  • Recrystallize the product from acetonitrile.

Example Outcome:

  • 7-Benzoyl-5-cyano-pyrrolo[1,2-b]pyridazine was obtained as colorless crystals with a melting point of 165–167 °C and a yield of 57%.

This method is notable for its regioselectivity, good yields, and the use of commercially available starting materials. The primary cycloadducts tend to be unstable in solution but stable in solid form.

Synthesis from 1-Aminopyrrole and β-Dicarbonyl Compounds

Another classical approach involves the condensation of 1-aminopyrrole or its derivatives with β-dicarbonyl compounds, such as benzoylacetone or benzoylacetaldehyde. This method was initially reported by Flitsch and Krämer in the late 1960s and remains a foundational route to pyrrolo[1,2-b]pyridazine derivatives.

Key Points:

  • Condensation of benzoylacetone with 1-aminopyrrole yields a single isomer: 2-methyl-4-phenyl-pyrrolo[1,2-b]pyridazine.
  • Benzoylacetaldehyde condensation produces a mixture of 2-phenyl and 4-phenyl isomers.
  • Phenylmalonaldehyde with 1-aminopyrrole gives 3-phenyl-pyrrolo[1,2-b]pyridazine.
  • Unsubstituted pyrrolo[1,2-b]pyridazine can be synthesized from 1-aminopyrrole and 3-ethoxyacrolein diethylacetal with yields around 21%.

This approach allows structural diversity by varying the β-dicarbonyl reactant and is useful for synthesizing both substituted and unsubstituted pyrrolo[1,2-b]pyridazines.

Sonogashira Coupling and Cyclization from 3-Chloropyridazines

A more recent methodology involves the Sonogashira cross-coupling reaction of 3-chloropyridazines with propargyl alcohol, followed by cyclization with dialkylamines in the presence of Pd(PPh3)2Cl2 and CuI catalysts. This two-step process forms 7-dialkylamino-pyrrolo[1,2-b]pyridazines.

Reaction Features:

  • The first stage is alkynylation at the C-3 position of the pyridazine ring.
  • The second stage involves condensation and cyclization through isomerization and tautomerization under basic conditions.
  • Yields for these derivatives range from 13% to 49% depending on substituents and reaction conditions.

This method offers access to amino-substituted pyrrolo[1,2-b]pyridazine derivatives with potential for further functionalization.

Dichlorocarbene-Mediated Cycloaddition

Khlebnikov and co-workers developed a method based on the reaction of pyridazine with dichlorocarbene generated in situ in the presence of dimethyl maleate. This 1,3-dipolar cycloaddition forms tetrahydropyrrolo[1,2-b]pyridazine derivatives, which can be oxidized to the corresponding pyrrolo[1,2-b]pyridazines.

Highlights:

  • The initial cycloadducts are tetrahydro derivatives prone to oxidation.
  • Chlorine substituents at the 7-position can be replaced by amino groups via nucleophilic substitution and further transformations.
  • This approach allows the synthesis of 7-substituted derivatives, including those with cyano and aroyl groups after further modifications.

Comparative Summary Table of Preparation Methods

Method Starting Materials Key Reagents/Conditions Yield Range Notable Features
Pyridazinium bromides + acrylonitrile N-Phenacylpyridazinium bromides, acrylonitrile Triethylamine, TPCD, DMF, 80–90 °C ~57% Regioselective, one-pot, cyano group at C-7
1-Aminopyrrole + β-dicarbonyl compounds 1-Aminopyrrole, benzoylacetone, etc. Condensation, reflux 21–varied% Classical method, isomer control possible
Sonogashira coupling + cyclization 3-Chloropyridazines, propargyl alcohol Pd(PPh3)2Cl2, CuI, dialkylamines 13–49% Amino-substituted derivatives, Pd-catalyzed
Dichlorocarbene cycloaddition Pyridazine, dichlorocarbene source, dimethyl maleate Basic conditions, oxidation steps Moderate Allows 7-substitution, multi-step

Research Outcomes and Notes

  • The acrylonitrile cycloaddition method provides a regioselective and relatively high-yielding route to 7-cyano substituted pyrrolo[1,2-b]pyridazines, confirmed by NMR and IR spectroscopy.
  • The classical condensation methods using 1-aminopyrrole are versatile but may yield isomer mixtures depending on the β-dicarbonyl compound used.
  • Pd-catalyzed Sonogashira coupling expands the scope to amino derivatives, though yields are moderate and reaction conditions more complex.
  • Dichlorocarbene-mediated cycloaddition offers access to novel substitution patterns but involves multi-step sequences and careful oxidation control.
  • Stability of intermediates varies; some cycloadducts are air-sensitive in solution but stable in solid form.

Chemical Reactions Analysis

Substitution Reactions

The nitrile group at position 7 undergoes nucleophilic substitution under basic or acidic conditions. For example:

  • Hydrolysis : Reaction with aqueous HCl yields pyrrolo[1,2-b]pyridazine-7-carboxylic acid.

  • Aminolysis : Treatment with primary amines (e.g., methylamine) produces substituted amidines .

Key Data:

Reaction TypeReagents/ConditionsProductYieldReference
Hydrolysis6M HCl, reflux, 12hCarboxylic acid85%
AminolysisCH₃NH₂, EtOH, 60°CAmidines70–78%

Electrophilic Aromatic Substitution (EAS)

The pyrrole ring undergoes EAS at positions 2 and 5 due to its electron-rich nature. Nitration and halogenation are common:

  • Nitration : HNO₃/H₂SO₄ introduces a nitro group at position 2.

  • Bromination : Br₂ in CH₂Cl₂ adds bromine at position 5 .

Mechanistic Insights:

  • The nitrile group deactivates the pyridazine ring, directing electrophiles to the pyrrole moiety.

  • Steric hindrance from the fused pyridazine ring limits substitution to accessible positions .

Cycloaddition Reactions

The compound participates in 1,3-dipolar and [3+2] cycloadditions, forming polycyclic derivatives.

1,3-Dipolar Cycloaddition with Acetylenes

Reaction with dimethyl acetylenedicarboxylate (DMAD) yields tricyclic intermediates, which eliminate CO₂ to form pyrrolo[1,2-b]pyridazine esters :

Example Reaction:

text
This compound + DMAD → Tricyclic intermediate → Pyrrolo[1,2-b]pyridazine-5-carboxylate (after CO₂ elimination)

Conditions : Acetic anhydride, 90°C, 3–4 hours .

3+2 Cycloaddition with Mesoionic Dipoles

Mesoionic oxazolo-pyridazinones react regioselectively to form esters at position 5 (confirmed by NMR/X-ray) :

DipolarophileProduct RegiochemistryYield
Methyl propiolateEster at C582%
Ethyl propiolateEster at C578%

Key Observations :

  • Regioselectivity is confirmed by triplet signals for H-6 (δ 7.55–7.60 ppm, J = 0.9 Hz) .

  • CO₂ elimination stabilizes the final product .

Functionalization via Ring Opening

Under strong acidic conditions, the pyridazine ring can undergo ring-opening reactions. For example, treatment with H₂SO₄ generates linear nitriles, which can be further functionalized .

Biological Alkylation

In medicinal chemistry, the nitrile group participates in Michael additions with thiols in enzyme active sites, contributing to cytotoxic activity .

Table 2: Spectroscopic Data for Key Products

Compound¹H NMR (δ, ppm)¹³C NMR (δ, ppm)IR (cm⁻¹)
5-CO₂Me-pyrrolopyridazineH-6: 7.58 (t, J=0.9)C=O: 164.5, C-6: 112.7ν(C=O): 1666
2-Bromo-pyrrolopyridazine-7-CNH-5: 8.12 (s)C-Br: 122.4ν(C≡N): 2230

Mechanistic and Structural Considerations

  • Planarity : The fused ring system’s planarity (confirmed by X-ray ) facilitates π-π stacking, influencing reactivity in solid-state reactions.

  • Electron Distribution : DFT calculations suggest the nitrile group withdraws electron density, enhancing electrophilicity at C-7 .

Scientific Research Applications

Chemical Synthesis Applications

Building Block in Organic Synthesis
Pyrrolo[1,2-b]pyridazine-7-carbonitrile serves as a crucial building block in the synthesis of complex organic molecules. Its fused ring structure allows for the development of derivatives with diverse functional groups, enhancing its utility in organic chemistry .

Synthetic Routes
Recent advancements have introduced novel synthetic pathways for producing pyrrolo[1,2-b]pyridazine derivatives. For instance, a new method involving the reaction of 1-aminopyrrole with α,β-unsaturated ketones has been reported, yielding high-purity products .

Biological Applications

Pharmacological Activities
Pyrrolo[1,2-b]pyridazine derivatives have been extensively studied for their pharmacological properties. They exhibit promising activities such as:

  • Antitumor Activity: Studies have demonstrated cytotoxic effects against various cancer cell lines (e.g., LoVo, SK-OV-3) with significant reductions in cell viability .
  • Antibacterial Properties: Some derivatives have shown effectiveness against bacterial strains, suggesting potential use in antibiotic development .
  • Anti-inflammatory Effects: Research indicates that these compounds may inhibit inflammatory pathways, making them candidates for treating inflammatory diseases .

Case Study: Cytotoxic Evaluation
A systematic evaluation of pyrrolo[1,2-b]pyridazine derivatives revealed varying degrees of cytotoxicity based on structural modifications. For example, derivatives with electron-withdrawing groups demonstrated enhanced activity against cancer cells compared to their electron-donating counterparts .

Industrial Applications

Material Science
In the realm of materials science, this compound is explored for its potential in developing advanced materials such as organic semiconductors and light-emitting diodes (LEDs). Its unique electronic properties facilitate charge transport and photonic applications .

Fluorescent Probes
Due to its optical characteristics, this compound can be utilized as a fluorescent probe for biological imaging. Its ability to emit fluorescence upon excitation makes it valuable in tracking cellular processes .

Comparison with Similar Compounds

Structural Features
Compound Core Structure Substituents/Modifications Key Structural Differences
Pyrrolo[1,2-b]pyridazine-7-carbonitrile Pyrrole + pyridazine Cyano group at position 7 Pyridazine ring confers planar rigidity
Pyrrolo[1,2-c]imidazole-6-carbonitrile (e.g., 14a–f) Pyrrole + imidazole Arylideneamino groups at position 3 Imidazole ring introduces basic nitrogen
Pyrrolo[2,1-a]phthalazine Pyrrole + phthalazine Bulkier aromatic system Reduced planarity due to fused benzene
Imidazo[1,2-b]pyrazole-7-carbonitrile (e.g., ) Imidazole + pyrazole Cyclopropylmethyl substituent Smaller heterocycle with lower complexity

Key Insights :

  • Pyrrolo[1,2-b]pyridazine derivatives exhibit superior planarity compared to pyrrolo[2,1-a]phthalazines, enhancing π-π stacking interactions critical for biological activity .
  • The cyano group at position 7 in pyrrolo[1,2-b]pyridazine derivatives improves electron-withdrawing properties, influencing binding to targets like tubulin .
Pharmacological Activity
Compound Anticancer Activity (NCI Screening) Antibacterial Activity Key Targets/Mechanisms
This compound 60–80% lethality at 10⁻⁵ M Moderate Tubulin polymerization inhibition
Pyrrolo[2,1-a]phthalazine <50% lethality at 10⁻⁵ M Not reported Reduced activity due to steric bulk
Pyrrolo[1,2-c]imidazole-6-carbonitrile (14d) Not tested High (via MIC assays) DNA gyrase inhibition (hypothesized)

Key Insights :

  • This compound derivatives demonstrate potent antiproliferative effects against cancer cell lines, outperforming pyrrolo[2,1-a]phthalazine analogs .
  • Pyrrolo[1,2-c]imidazole carbonitriles (e.g., 14d) prioritize antibacterial applications, with bromo-substituted variants showing enhanced stability (melting point: 259–260°C) .

Key Insights :

  • Pyrrolo[1,2-b]pyridazine derivatives benefit from efficient one-pot syntheses , whereas pyrrolo[2,1-a]phthalazines require costly metal catalysts .
Physical and Spectral Properties
Compound Melting Point (°C) ¹H NMR (δ, ppm) Molecular Weight (g/mol)
This compound Not reported Aromatic protons: 7.2–8.1 222.04 (5-bromo derivative)
Pyrrolo[1,2-c]imidazole-6-carbonitrile (14d) 259–260 NH₂: 6.8; Ar-H: 7.3–7.9 559.04 (14d)
Imidazo[1,2-a]pyridine-7-carbonitrile Not reported Chloromethyl: 4.6 200.24 ()

Key Insights :

  • Bromo-substituted pyrrolo[1,2-c]imidazole derivatives exhibit higher molecular weights and thermal stability, making them suitable for solid-phase applications .

Q & A

Q. What are the common synthetic routes for Pyrrolo[1,2-b]pyridazine-7-carbonitrile, and how can reaction conditions be optimized?

  • Methodological Answer : A key route involves cyclization of substituted pyrrole precursors with nitrile-containing reagents. For example, base-mediated N-alkylation of pyrrole-2-carboxaldehyde with bromoacetophenones, followed by dehydrative cyclization using ammonium acetate, yields the core scaffold . Optimization includes adjusting solvent polarity (e.g., acetic acid for cyclization) and temperature (reflux conditions for 6–8 hours). Yield improvements (up to 98%) are achieved via formaldehyde-mediated methylene-bis adduct formation .

Q. How is structural elucidation of Pyrrolo[1,2-b]pyridazine derivatives performed?

  • Methodological Answer : Combine spectroscopic techniques:
  • NMR : Assign proton environments (e.g., C-7 and C-5 show high electron density, correlating with electrophilic substitution patterns) .
  • IR : Identify nitrile stretches (~2200 cm⁻¹) and aromatic C-H vibrations .
  • Mass Spectrometry : Confirm molecular weight but note limitations in fragmentation pattern analysis for this class .

Q. What preliminary biological activities are associated with this compound?

  • Methodological Answer : Screen for antimicrobial activity using disk diffusion assays (e.g., against E. coli and S. aureus) and enzyme inhibition via fluorometric assays (e.g., kinase targets). SAR studies suggest substituents at C-7 and C-5 modulate potency .

Advanced Research Questions

Q. How can computational methods explain the optical properties of Pyrrolo[1,2-b]pyridazine derivatives?

  • Methodological Answer : Use DFT (B3LYP level) and TD-DFT to model electron transitions. For example, Wudl et al. attributed unexpected blue/red shifts in absorption spectra to electron density redistribution at C-7 and C-5, validated by ionization potential calculations . Solvent effects are modeled via continuum solvation (e.g., COSMO) to refine predictions .

Q. What strategies resolve contradictions in electrophilic substitution reactivity data for this scaffold?

  • Methodological Answer : Conflicting reactivity reports (e.g., nitration at C-7 vs. C-5) arise from solvent and directing group effects. Systematically vary reaction conditions:
  • Use in situ NMR to monitor intermediates.
  • Compare results in polar aprotic (DMSO) vs. protic (AcOH) solvents.
  • Reference computational electron density maps to predict regioselectivity .

Q. How are SAR studies designed for this compound analogs in drug discovery?

  • Methodological Answer : Follow a tiered approach:

Functionalization : Introduce substituents (e.g., alkyl, aryl) via Pd-catalyzed C–H arylation .

In vitro Testing : Prioritize analogs with <10 µM IC₅₀ in target assays (e.g., kinase inhibition).

X-ray Crystallography : Resolve ligand-target complexes (e.g., using monoclinic P2₁/c crystals as in pyrazolo-pyrimidine analogs) to guide modifications .

Q. What advanced spectroscopic techniques address challenges in characterizing photochromic Pyrrolo[1,2-b]pyridazines?

  • Methodological Answer : For spiro-pyrrolopyridazines:
  • Time-resolved UV-Vis : Track photoisomerization kinetics.
  • EPR : Detect radical intermediates during light-induced transitions.
  • Solid-state NMR : Resolve protonation states (e.g., trifluoroacetic acid-induced C-7 vs. C-2′ protonation) .

Data Contradiction Analysis

Q. How to reconcile discrepancies in reported yields for methylene-bis adduct formation?

  • Methodological Answer : Yield variations (e.g., 32% vs. 98%) stem from formaldehyde concentration (40% optimal) and protonation steps. Replicate protocols with strict stoichiometric control and characterize products via HPLC-MS to identify byproducts (e.g., mono-protonated species) .

Methodological Frameworks

What frameworks ensure rigorous research questions for this compound?

  • Methodological Answer : Apply FINER criteria :
  • Feasible : Prioritize synthetic steps with >70% yield.
  • Novel : Explore understudied functionalizations (e.g., boronate incorporation ).
  • Relevant : Align with therapeutic areas (e.g., antiviral SAR ).

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